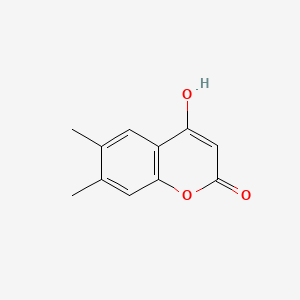

4-Hydroxy-6,7-dimethylcoumarin

描述

Significance of Coumarin (B35378) Core Structures in Medicinal Chemistry and Materials Science

The coumarin scaffold, a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrone ring, is a privileged structure in medicinal chemistry. nih.gov Its unique physicochemical properties and the relative ease of synthetic modification into a diverse array of functionalized derivatives make it an attractive starting point for drug discovery. nih.govmdpi.com Coumarin derivatives have been extensively investigated for a multitude of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticoagulant properties. researchgate.netscispace.comnih.gov The versatility of the coumarin core allows it to bind to various biological targets through different types of interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking. frontiersin.org This adaptability has led to the development of numerous bioactive molecules and even marketed drugs. researchgate.netfrontiersin.org

Beyond medicine, coumarin derivatives have found significant applications in materials science. Their inherent fluorescent properties make them valuable as fluorescent dyes, sensors for detecting various analytes like metal ions and pH changes, and optical brighteners in textiles and paper. researchgate.net The photoresponsive nature of some coumarin moieties, which allows for reversible transformations upon exposure to light, is being harnessed in the development of advanced materials such as photoresponsive polymers for applications ranging from drug delivery systems to optical information storage. researchgate.net Furthermore, coumarins are being incorporated into more complex structures like metal-organic frameworks and dye-polymer composites, opening up possibilities in fields like tissue engineering, filtration, and optoelectronics. researchgate.netmdpi.com

Overview of 4-Hydroxycoumarin (B602359) Scaffold Relevance

Within the broad class of coumarins, the 4-hydroxycoumarin scaffold holds particular importance. This substructure is a key component in many biologically active compounds, most notably the anticoagulant drugs warfarin (B611796) and dicoumarol. frontiersin.org The presence of the 4-hydroxy group imparts specific chemical reactivity, making it a versatile synthon for the synthesis of a wide range of heterocyclic compounds. arabjchem.org Researchers have utilized 4-hydroxycoumarin as a building block to construct five, six, and seven-membered heterocycles, as well as more complex fused ring systems. arabjchem.org

The 4-hydroxycoumarin moiety is a recurring motif in compounds investigated for various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net Its ability to participate in multicomponent reactions—chemical reactions where three or more reactants combine in a single step—has further enhanced its utility in generating diverse chemical libraries for drug discovery and other applications. researchgate.net These reactions are often efficient, atom-economical, and allow for the rapid construction of complex molecules. researchgate.netrsc.org

Specific Research Focus: 4-Hydroxy-6,7-dimethylcoumarin (C11H10O3)

A specific derivative that has garnered research interest is this compound, with the chemical formula C11H10O3. nih.govuni.lu This compound serves as a valuable intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals, owing to its reactive hydroxyl and carbonyl functional groups. chemimpex.comchemimpex.com

One of the notable characteristics of this compound is its fluorescence, which makes it useful as a fluorescent probe in biochemical assays for studying enzyme activities and other cellular processes. chemimpex.comchemimpex.com Its ability to emit light upon excitation allows for the visualization and quantification of biological interactions. chemimpex.comchemimpex.com

In the field of antifungal research, this compound has been investigated for its activity against various fungi. For instance, it has shown inhibitory effects on the growth of Aspergillus flavus, a fungus that produces aflatoxins. nih.gov Studies have indicated that it can inhibit the production of aflatoxins B1 and B2 at certain concentrations. jksus.org The antifungal potential of this and other coumarin derivatives continues to be an active area of investigation. smolecule.com

Below is a table summarizing some of the key properties and identifiers for this compound:

| Property | Value |

| Molecular Formula | C11H10O3 nih.govuni.lu |

| Molecular Weight | 190.2 g/mol chemimpex.comchemimpex.com |

| CAS Number | 55004-77-8 chemimpex.comchemimpex.com |

| Appearance | White powder chemimpex.comchemimpex.com |

| Melting Point | 250-256 °C chemimpex.comchemimpex.com |

| Synonyms | 4-hydroxy-6,7-dimethyl-2H-chromen-2-one chemimpex.com |

The synthesis of this compound and its derivatives is an area of ongoing research. For example, one synthetic route involves the acetylation of this compound. researchgate.net The structural and chemical properties of this compound make it a valuable tool in various scientific disciplines.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZQBMBPNZPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55004-77-8 | |

| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 6,7 Dimethylcoumarin

Established Synthetic Pathways for Coumarin (B35378) Nucleus

The synthesis of the coumarin nucleus can be achieved through several classic condensation reactions, each with its own set of advantages and substrate scope. researchgate.net The Pechmann condensation and the Perkin reaction are two of the most fundamental and widely employed methods. wikipedia.org

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgnumberanalytics.com The reaction mechanism proceeds through an initial transesterification between the phenol and the β-ketoester, catalyzed by the acid. organic-chemistry.org This is followed by an intramolecular electrophilic attack (a Friedel-Crafts type alkylation) of the activated carbonyl group onto the aromatic ring, ortho to the phenolic oxygen, leading to cyclization. wikipedia.org The final step is a dehydration that yields the coumarin ring system. wikipedia.org

A variety of acid catalysts are used to promote this condensation, ranging from strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), trifluoroacetic acid, and methanesulfonic acid, to Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.orgsciepub.com The choice of catalyst and reaction conditions often depends on the reactivity of the phenolic substrate; highly activated phenols like resorcinol (B1680541) can react under milder conditions, whereas less reactive phenols may require harsher conditions. wikipedia.org

Modern variants of the Pechmann condensation focus on improving efficiency and environmental compatibility. These include the use of solid acid catalysts like Amberlyst-15, montmorillonite (B579905) clay, and zirconia-based catalysts, which offer advantages such as easier separation and potential for recycling. sciepub.comresearchgate.netias.ac.in Furthermore, microwave-assisted Pechmann reactions have been shown to dramatically reduce reaction times and improve yields, offering a rapid and efficient route to coumarin derivatives. ias.ac.ingoogle.com

Developed by William Henry Perkin in 1868, the Perkin reaction is another classical method for synthesizing α,β-unsaturated aromatic acids, which can subsequently cyclize to form coumarins. researchgate.netarabjchem.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde (like salicylaldehyde (B1680747) for coumarin synthesis) with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. researchgate.netarabjchem.org The reaction with salicylaldehyde, acetic anhydride, and sodium acetate (B1210297) produces an ortho-hydroxycinnamic acid intermediate, which readily undergoes lactonization to form the coumarin ring. tandfonline.com

While effective, the traditional Perkin reaction often requires high temperatures. researchgate.net Modern adaptations have explored alternative catalysts to the alkali salt, such as using tertiary amines, to modify reaction conditions. tandfonline.com Researchers have also investigated substituting acetic anhydride with other reagents to explore different synthetic pathways, although this can impact the reaction yield. researchgate.net

Targeted Synthesis of 4-Hydroxy-6,7-dimethylcoumarin

The synthesis of 4-hydroxycoumarins requires a different approach than the standard Pechmann or Perkin reactions for substituted coumarins. The most common strategy involves the condensation of a phenol with malonic acid or its derivatives. sciepub.com

For the targeted synthesis of this compound, the specific precursors are 3,4-dimethylphenol and malonic acid or a suitable malonic acid derivative. sciepub.com The reaction condenses these two precursors to build the 4-hydroxy-2-pyrone ring onto the dimethylated benzene (B151609) ring.

Alternative precursors to malonic acid include more reactive derivatives like Meldrum's acid (isopropylidene malonate), which can react with phenols to form an intermediate that is subsequently cyclized. sciepub.comresearchgate.net The selection of precursors is crucial for achieving regioselectivity and good yields, especially when dealing with substituted phenols.

Several methods have been established for the condensation of phenols with malonic acid, which are applicable to the synthesis of this compound.

One established method involves heating the phenol and malonic acid with a mixture of phosphorus oxychloride (POCl₃) and a twofold excess of anhydrous zinc chloride (ZnCl₂), which acts as a condensing agent. sciepub.com Another approach is a two-step process where the phenol is first reacted with Meldrum's acid under solvent-free conditions to yield a 3-oxo-3-phenoxypropanoic acid intermediate. sciepub.com This intermediate is then cyclized to the 4-hydroxycoumarin (B602359) using a strong acid catalyst such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA). sciepub.comresearchgate.net

To enhance yields and simplify procedures, modern metal-free methods have been developed. A notable example is the use of a superacid system composed of phosphoric anhydride (P₄O₁₀) and trifluoromethanesulfonic acid (TfOH). This system effectively mediates the direct condensation of phenols with malonic acid at ambient temperature without the need for a solvent, providing 4-hydroxycoumarins in high yields, typically between 85–90%.

Table 1: Selected Synthetic Conditions for 4-Hydroxycoumarin Synthesis from Phenols

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Conditions | Product | Reference(s) |

| Phenol | Malonic Acid | ZnCl₂, POCl₃ | Heating | 4-Hydroxycoumarin | sciepub.com |

| Phenol | Meldrum's Acid | 1. Solvent-free, 90°C; 2. Eaton's Reagent or PPA | Two-step process | 4-Hydroxycoumarin | sciepub.comresearchgate.net |

| Phenol | Malonic Acid | P₄O₁₀ / TfOH | Ambient Temperature | 4-Hydroxycoumarin |

Derivatization Strategies of this compound

The this compound scaffold possesses multiple reactive sites, including the phenolic hydroxyl group, the lactone ring, and the activated C-3 position, making it a versatile platform for further chemical transformations and the synthesis of a wide range of derivatives.

O-Alkylation and O-Acylation: The hydroxyl group at the C-4 position can be readily alkylated or acylated. For instance, reactions with alkylating agents like chloroacetonitrile (B46850) in the presence of a base such as potassium carbonate can yield O-substituted cyanomethoxy derivatives. organic-chemistry.org Acylation with acid anhydrides or acid chlorides can produce the corresponding 4-acyloxycoumarins. numberanalytics.com

C-3 Position Reactivity: The C-3 position is nucleophilic and can react with various electrophiles.

Acylation: Direct acylation at the C-3 position can be achieved by reacting the 4-hydroxycoumarin with an acid anhydride in the presence of a catalyst like phosphorus oxychloride, yielding 3-acyl-4-hydroxycoumarin derivatives. numberanalytics.com

Alkylation: The C-3 position can be alkylated, for example, by reaction with secondary benzyl (B1604629) alcohols using an acid catalyst.

Condensation with Aldehydes: In a reaction analogous to the Knoevenagel condensation, 4-hydroxycoumarin can react with aromatic aldehydes, typically in the presence of a catalyst, to form 3,3'-arylidene-bis(4-hydroxycoumarin) derivatives.

Ring-Opening Reactions: The lactone ring can undergo nucleophilic attack. The reaction of 4-hydroxycoumarin anions with activated aziridines can lead to ring-opened amidoethylated products. numberanalytics.com

Electrophilic Aromatic Substitution: The benzene ring of the coumarin nucleus can undergo electrophilic substitution reactions such as nitration. Reaction with nitric acid can introduce a nitro group onto the aromatic ring.

Photochemical Reactions: The C3-C4 double bond of 4-hydroxycoumarins can participate in photochemical reactions. For example, irradiation in the presence of cycloalkenes can lead to [2+2] cycloaddition reactions, forming cyclobutane (B1203170) adducts.

These derivatization strategies allow for the modification of the compound's structure, which is often done to explore its potential in various applications.

Alkylation and Acylation Reactions

Alkylation and acylation reactions at the hydroxyl group of 4-hydroxycoumarins are pivotal for creating a diverse library of derivatives. These modifications can significantly influence the biological and physicochemical properties of the parent compound.

A significant area of research involves the introduction of aryl or heteroarylpiperazinyl moieties to the coumarin core, often connected by an alkyl linker. These derivatives are of particular interest for their potential as central nervous system (CNS) agents, targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The synthesis typically involves a two-step process. First, the phenolic hydroxyl group of a hydroxycoumarin is alkylated with a dihaloalkane, such as dibromobutane, in the presence of a base like potassium carbonate to form a bromoalkoxy intermediate. nih.govmdpi.com This intermediate is then reacted with an appropriate aryl or heteroarylpiperazine to yield the final product. nih.govmdpi.com

Researchers have synthesized series of these compounds using various substituted arylpiperazines to investigate structure-activity relationships. nih.govppm.edu.pl For instance, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been prepared with different aryl and heteroarylpiperazine groups attached via a four-carbon linker, demonstrating high affinity for 5-HT1A receptors. nih.govresearchgate.net The acetyl group at the C-6 position has been shown to be a key feature for enhancing this affinity. nih.govresearchgate.net

Table 1: Examples of Arylpiperazinyl Derivatives of Hydroxycoumarins and their Receptor Affinities

| Coumarin Core | Linker | Arylpiperazine Moiety | Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 6-acetyl-7-hydroxy-4-methylcoumarin | Butoxy | 4-(3-bromophenyl)piperazine | 0.78 (5-HT1A) |

| 6-acetyl-7-hydroxy-4-methylcoumarin | Butoxy | 4-(2-chlorophenyl)piperazine | 0.57 (5-HT1A) |

| 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) | Propoxy | 4-(2-bromophenyl)piperazine | 0.5 (5-HT1A) |

| 8-acetyl-7-hydroxy-4-methylcoumarin | Propoxy | 4-(2-methoxyphenyl)piperazine | 0.6 (5-HT1A) |

Data sourced from multiple studies. ppm.edu.plresearchgate.net

Acetylation of 4-hydroxycoumarins can lead to either O-acylation or C-acylation products, depending on the reaction conditions. sciepub.com The direct acetylation of 4-hydroxycoumarin with acetyl chloride in pyridine (B92270) containing a catalytic amount of piperidine (B6355638) can afford 3-acetyl-4-hydroxycoumarin derivatives. researchgate.net For instance, 3-acetyl-4-hydroxy-6,7-dimethylcoumarin has been synthesized by reacting this compound with acetyl chloride in pyridine and piperidine. researchgate.netmdpi.com

In some cases, O-acetylation occurs first, followed by a rearrangement to the C-acetylated product. sciepub.com For example, heating 4-acyloxycoumarins can lead to a Fries rearrangement to produce 3-acyl-4-hydroxycoumarins. mdpi.comnih.gov The reaction of 4-hydroxycoumarin with acetic anhydride at elevated temperatures can yield 3-acetyl-4-hydroxycoumarin. nih.gov

Halogenation and Nitration Approaches

Halogenation and nitration of the coumarin ring introduce substituents that can modulate the electronic properties and biological activity of the molecule.

Nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid can lead to the formation of nitro derivatives at different positions. smolecule.comchemmethod.com The reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity. For instance, nitration of 7-hydroxy-4-methylcoumarin can yield both 6-nitro and 8-nitro isomers. researchgate.net

Bromination of coumarin derivatives can be achieved using bromine in a suitable solvent like glacial acetic acid. researchgate.net Ultrasound irradiation has been shown to be an effective method for the synthesis of bromo derivatives of various coumarins, including those derived from this compound. researchgate.netjocpr.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that often leads to shorter reaction times, higher yields, and operational simplicity. nih.govnih.gov This technique has been successfully applied to various reactions involving this compound and its derivatives.

The synthesis of arylpiperazinyl derivatives of hydroxycoumarins has been significantly accelerated using microwave irradiation. nih.govmdpi.comnih.gov For example, the reaction of bromoalkoxy coumarin intermediates with arylpiperazines, which can take several hours under conventional heating, can be completed in minutes with microwave assistance. nih.govnih.gov This method has been used to prepare extensive libraries of compounds for biological screening. nih.gov

The Pechmann condensation, a classic method for coumarin synthesis, can also be efficiently carried out under microwave irradiation. smolecule.comrasayanjournal.co.in This approach often uses a Lewis acid catalyst and can be performed under solvent-free conditions, further enhancing its green credentials. rasayanjournal.co.in

Ultrasound-Enabled Synthesis

Ultrasound irradiation is another green chemistry tool that utilizes acoustic cavitation to enhance chemical reactivity. scirp.org This technique has been employed for the synthesis of coumarin derivatives, including halogenated and nitrated products. researchgate.netjocpr.com The use of ultrasound can significantly reduce reaction times compared to conventional methods. researchgate.netresearchgate.net For instance, the synthesis of various bromo and nitro substituted coumarins has been achieved in less than three hours using ultrasound, a considerable improvement over traditional approaches. jocpr.com

Ultrasound has also been applied to the Pechmann condensation for the synthesis of the coumarin core itself. The irradiation of a mixture of a phenol and a β-ketoester in the presence of an acid catalyst in an ultrasonic bath can lead to the formation of the coumarin product. jocpr.com

Purification and Characterization Techniques in Synthetic Studies

The purification and characterization of synthesized this compound derivatives are crucial steps to ensure their identity and purity. Common purification techniques include recrystallization from suitable solvents like ethanol (B145695) and column chromatography on silica (B1680970) gel. mdpi.comnih.govresearchgate.net

Structural elucidation is typically achieved through a combination of spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are used to determine the chemical structure and the position of substituents. researchgate.netnih.govnih.gov High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula. nih.govnih.gov In some cases, single-crystal X-ray analysis is used to determine the three-dimensional structure of the molecule with high precision. nih.govnih.gov

Table 2: Spectroscopic and Analytical Data for Selected Compounds

| Compound | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| This compound | 248-251 | - | - |

| 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin | 168-170 | 2.36 (s, 3H), 2.41 (s, 3H), 2.79 (s, 3H), 7.11 (s, 1H), 7.50 (s, 1H) | 1631, 1723 (C=O), 3419 (OH) |

| 6-Hydroxy-4,7-dimethylcoumarin | 207.7-208.3 | - | - |

Data compiled from various sources. mdpi.comrsc.orgchemicalbook.com

Recrystallization and Column Chromatography

The purification of this compound and its derivatives often involves standard laboratory techniques such as recrystallization and column chromatography. These methods are crucial for isolating the desired compound from reaction mixtures and ensuring a high degree of purity for subsequent analysis and use.

Crude products obtained from synthesis are frequently purified by column chromatography using silica gel as the stationary phase. The choice of solvent system for elution depends on the polarity of the target compound and the impurities present. For instance, in the synthesis of various coumarin derivatives, excess reagents and byproducts were effectively removed by column chromatography on silica gel. mdpi.comresearchgate.net In some procedures, a mixture of chloroform (B151607) and methanol (B129727) has been utilized as the eluent. mdpi.com

Following column chromatography, or as an alternative purification method, recrystallization is commonly employed. The selection of an appropriate solvent is critical for obtaining high-purity crystals. Ethanol is a frequently mentioned solvent for the recrystallization of coumarin derivatives. google.comnih.gov Other solvents, such as a mixture of ether and methanol, have also been used to recrystallize related coumarin products. mdpi.com In a specific instance, after a reaction involving this compound, the resulting precipitate was collected and washed with acetonitrile, yielding a product that did not require further purification. google.com The melting point of the purified this compound is reported to be in the range of 248-251 °C. chemicalbook.com

Spectroscopic Analysis (NMR, MS) for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in elucidating the structure of these compounds.

In the ¹H NMR spectrum of a derivative, 3-acetyl-4-hydroxy-6,7-dimethylcoumarin, in deuterated chloroform (CDCl₃), distinct singlets are observed for the methyl groups at δ 2.36, 2.41, and 2.79 ppm. The aromatic protons appear as singlets at δ 7.11 and 7.50 ppm. mdpi.comresearchgate.net For other related coumarins, the chemical shifts of the methyl groups and aromatic protons are similarly characteristic and aid in their identification. nih.govsapub.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For a related compound, 7-hydroxy-4,8-dimethylcoumarin, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the methyl groups at δ 8.0 and 18.2 ppm, and the carbonyl carbon (C-2) at δ 160.5 ppm. rsc.org The chemical shifts of the other carbons in the coumarin ring system are also uniquely assigned. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

The mass spectrum of this compound shows a precursor ion [M+H]⁺ at an m/z of 191.0703. nih.gov Another related compound, 7-hydroxy-4,8-dimethylcoumarin, gives a high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) signal for [M+H]⁺ at m/z 191.0703. rsc.org The fragmentation patterns observed in MS/MS experiments provide additional structural information. For this compound, the MS2 spectrum of the [M+H]⁺ precursor shows major fragment ions at m/z 123, 149, and 147. nih.gov The analysis of these fragments helps to piece together the structure of the parent molecule. The structures of newly synthesized coumarin derivatives are routinely confirmed using mass spectrometry alongside NMR. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the characteristic NMR and MS data for this compound and related compounds.

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin | CDCl₃ | 2.36 (s, 3H), 2.41 (s, 3H), 2.79 (s, 3H), 7.11 (s, 1H), 7.50 (s, 1H) mdpi.comresearchgate.net |

| 4,8-Dimethyl-7-hydroxy-6-nitrocoumarin | DMSO-d₆ | 2.29 (s, 3H), 2.41 (s, 3H), 6.37 (s, 1H), 8.19 (s, 1H), 11.30 (s, 1H) nih.gov |

Table 2: ¹³C NMR Data for Related Coumarin Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| 7-Hydroxy-4,8-dimethylcoumarin | DMSO-d₆ | 8.0 (8-CH₃), 18.2 (4-CH₃), 109.9 (C-8), 110.7 (C-6), 111.7 (C-3), 112.0 (C-10), 123.1 (C-5), 152.8 (C-9), 153.8 (C-4), 158.9 (C-7), 160.5 (C-2) rsc.org |

| 4,8-Dimethyl-7-hydroxy-6-nitrocoumarin | DMSO-d₆ | 8.8, 18.0, 112.4, 112.9, 115.1, 119.9, 132.8, 152.9, 154.2, 155.1, 159.0 nih.gov |

Table 3: Mass Spectrometry Data for this compound and a Related Isomer

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI | [M+H]⁺: 191.0703 nih.gov | 123, 149, 147 nih.gov |

| 7-Hydroxy-4,8-dimethylcoumarin | HR-ESI-MS | [M+H]⁺: 191.0703 rsc.org | Not specified |

Biological Activities and Pharmacological Investigations of 4 Hydroxy 6,7 Dimethylcoumarin and Its Analogs

Central Nervous System (CNS) Activity and Receptor Interactions

Derivatives of 4-hydroxy-6,7-dimethylcoumarin have been a focal point in the development of novel agents targeting the central nervous system. Their ability to interact with crucial neurotransmitter systems, including the serotonergic and dopaminergic pathways, has been extensively studied. Furthermore, their potential to inhibit enzymes implicated in neurodegenerative diseases has opened new avenues for therapeutic exploration. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

The serotonin system, particularly the 5-HT1A and 5-HT2A receptors, is a critical target for drugs treating a range of psychiatric disorders. semanticscholar.orgnih.gov Coumarin-piperazine derivatives, including those based on the this compound structure, have shown significant modulation of these receptors. nih.gov

Research has revealed that derivatives of this compound can act as both agonists and antagonists at serotonin receptors. For instance, certain 5- and 7-hydroxycoumarin derivatives have been identified as 5-HT1A receptor antagonists. mdpi.com Specifically, compounds with a (2-methoxyphenyl)piperazine moiety and a five-carbon linker demonstrated high antagonistic activity. mdpi.com In contrast, some derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) act as potent 5-HT1A receptor antagonists, while a related compound, 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylcoumarin, was found to be a 5-HT1A receptor agonist. nih.gov

Functional assays have further elucidated these potentials. For example, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one displayed a significant 5-HT1A antagonistic profile. researchgate.net Meanwhile, two derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, specifically 5-(2-(4-(3-fluorophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl -2H-chromen-2-one and 5-(4-(4-(3-bromophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl- 2H-chromen-2-one, were identified as weak partial agonists at the 5-HT1A receptor. mdpi.com

A series of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives were synthesized and evaluated for their receptor affinity. researchgate.netflemingcollege.ca Among them, compounds 7 and 16 were identified as potent antagonists of the 5-HT1A receptor. researchgate.netflemingcollege.ca

Table 1: Functional Activity of Selected Coumarin (B35378) Derivatives at the 5-HT1A Receptor

| Compound | Coumarin Core | Linker and Piperazine (B1678402) Moiety | Functional Activity | Reference |

|---|---|---|---|---|

| 1a | 5-hydroxy-4,7-dimethylchromen-2-one | five carbon linker, (2-methoxyphenyl)piperazine | Antagonist | mdpi.com |

| 3a | 6-acetyl-5-hydroxy-4,7-dimethylchromen-2-one | five carbon linker, (2-methoxyphenyl)piperazine | Antagonist | mdpi.com |

| 5a | 8-acetyl-7-hydroxy-4-methylchromen-2-one | five carbon linker, (2-methoxyphenyl)piperazine | Antagonist | mdpi.com |

| 2e | 5-hydroxy-4,7-dimethyl-2H-chromen-2-one | two-carbon linker, (3-fluorophenyl)piperazine | Weak Partial Agonist | mdpi.com |

| 2g | 5-hydroxy-4,7-dimethyl-2H-chromen-2-one | two-carbon linker, (3-bromophenyl)piperazine | Weak Partial Agonist | mdpi.com |

| 7 | 6-acetyl-5-hydroxy-4,7-dimethylcoumarin | N/A | Antagonist | researchgate.netflemingcollege.ca |

| 16 | 6-acetyl-5-hydroxy-4,7-dimethylcoumarin | N/A | Antagonist | researchgate.netflemingcollege.ca |

| 11 | 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 2-hydroxypropoxy linker, (2-methoxyphenyl)piperazine | Antagonist | researchgate.net |

| - | 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylcoumarin | butoxy linker, (3-methoxyphenyl)piperazine | Agonist | nih.gov |

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high affinity and specific activity at serotonin receptors. The position of substituents on the coumarin ring and the nature of the linker and arylpiperazine moiety all play crucial roles. ppm.edu.pl

For instance, the presence of an acetyl group at the C-6 position of the coumarin ring, combined with substituents at the 2 or 3 position of the piperazine's phenyl ring, is associated with high, subnanomolar affinities for the 5-HT1A receptor. semanticscholar.org The length of the alkyl linker between the coumarin and piperazine moieties has also been investigated, with studies showing that a five-carbon linker is often more beneficial for 5-HT1A antagonistic activity than a two-carbon linker in the 5-hydroxy-4,7-dimethylchromen-2-one series. semanticscholar.org

In a series of 5-hydroxy-4,7-dimethylcoumarin derivatives, the introduction of fluoro-, methoxy-, dichloro-, or cyano- substituents in the ortho or meta positions of the phenyl group of piperazine was found to increase their affinities for 5-HT1A receptors. nih.gov Furthermore, modifications to the linker can significantly impact activity. The presence of a hydroxyl group in the linker was found to negatively affect affinity and activity towards serotonergic receptors. nih.govmdpi.com

Table 2: Structure-Activity Relationship Highlights for Coumarin Derivatives at Serotonin Receptors

| Structural Feature | Observation | Receptor(s) | Reference |

|---|---|---|---|

| Acetyl group at C-6 of coumarin ring | Associated with high affinity | 5-HT1A | semanticscholar.org |

| Substituents at ortho/meta position of piperazine's phenyl ring | Increases affinity | 5-HT1A | semanticscholar.orgnih.gov |

| Five-carbon linker (vs. two-carbon) | More beneficial for antagonistic activity | 5-HT1A | semanticscholar.org |

| Hydroxyl group in the linker | Negatively impacts affinity and activity | Serotonergic Receptors | nih.govmdpi.com |

| (2-methoxyphenyl)piperazine moiety and five-carbon linker | Beneficial for antagonistic activity | 5-HT1A | mdpi.com |

Dopamine (B1211576) Receptor Affinity (e.g., D2)

The dopaminergic system, particularly the D2 receptor, is another important target in CNS drug discovery. nih.gov Investigations into coumarin derivatives have also explored their affinity for this receptor.

A series of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives were evaluated for their affinity to the D2 receptor, however, none of the tested compounds showed high affinity. researchgate.netflemingcollege.canih.gov In a separate study, arylpiperazinyl derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin also demonstrated low affinities for the D2 receptor. semanticscholar.orgnih.gov However, some 7-[3-(4-aryl-1-piperazinyl)propoxy]coumarins have shown high affinity for D2 receptors. nih.gov Specifically, 4-methyl-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy] coumarin exhibited high affinity for both α1A and D2 receptors. ppm.edu.pl

Acetylcholinesterase and Monoamine Oxidase Inhibition for Neurodegenerative Disorders

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) is a key therapeutic strategy. nih.govnih.gov Coumarin derivatives have been investigated as potential dual inhibitors of these enzymes. researchgate.netrdd.edu.iq

A series of 4,7-dimethyl-5-hydroxycoumarin derivatives were found to selectively inhibit MAO-B, with IC50 values in the low micromolar range. nih.govnih.gov The most potent MAO-B inhibition was observed with derivatives having a three-carbon linker. nih.govmdpi.com Specifically, 4,7-dimethyl-5-hydroxycoumarin derivatives were more active against MAO-B, while 8-acetyl-7-hydroxy-4-methylcoumarin derivatives showed inhibitory activity against both hAChE and hMAO-A. nih.govnih.govmdpi.com One of the most active compounds against MAO-B was 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin, with an IC50 value of 1.14 nM. acs.org

Table 3: Inhibitory Activity of Coumarin Derivatives against AChE and MAOs

| Compound Series | Target Enzyme | Activity | IC50 Range | Reference |

|---|---|---|---|---|

| 4,7-dimethyl-5-hydroxycoumarin derivatives | MAO-B | Selective Inhibition | 1.88–4.76 μM | nih.govnih.govmdpi.com |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE | Inhibition | 1.52–4.95 μM | nih.govnih.govmdpi.com |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hMAO-A | Inhibition | 6.97–7.65 μM | nih.govnih.govmdpi.com |

| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | Potent Inhibition | 1.14 nM | acs.org |

Antimicrobial and Antifungal Properties

Beyond their CNS activity, coumarins are known for their antimicrobial and antifungal properties. mdpi.comjksus.org this compound and its analogs have been evaluated against a range of bacteria and fungi.

In a study evaluating various coumarins, this compound exhibited approximately 50% inhibition of Aspergillus flavus growth at a concentration of 100 μg/mL. mdpi.comjksus.org It also showed powerful inhibitory effects on the production of aflatoxins B1 and B2 at a concentration of 10 µg/mL. jksus.org Other studies have synthesized novel coumarin derivatives and tested their antibacterial activities. mdpi.com For instance, certain 4-hydroxycoumarin (B602359) derivatives demonstrated better activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, than against Gram-negative bacteria. mdpi.com Furthermore, Schiff base derivatives of 6-amino-4,7-dimethyl-coumarin have shown promising antifungal and antibacterial activities. impactfactor.org

Table 4: Antimicrobial and Antifungal Activity of this compound and its Derivatives

| Compound/Derivative | Microorganism | Activity | Concentration | Reference |

|---|---|---|---|---|

| This compound | Aspergillus flavus | ~50% growth inhibition | 100 μg/mL | mdpi.comjksus.org |

| This compound | Aflatoxin B1 and B2 production | Powerful inhibition | 10 µg/mL | jksus.org |

| 4-Hydroxycoumarin derivatives | Bacillus subtilis, Staphylococcus aureus | Antibacterial activity | N/A | mdpi.com |

| Schiff base of 6-Amino-4,7-di methyl-coumarin | Candida albicans | High antifungal activity | N/A | impactfactor.org |

| Schiff base of 6-Amino-4,7-di methyl-coumarin | Escherichia coli | Effective against E. coli | N/A | impactfactor.org |

Antioxidant Potentials and Mechanisms

The coumarin scaffold is associated with antioxidant activity, which is often attributed to its phenolic moiety and ability to scavenge free radicals. sysrevpharm.orgscholaris.ca

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Research on simple coumarins has established a structure-activity relationship for this property. Studies comparing several simple coumarins found that the ferric-reducing capacity decreased in the following order: 7-hydroxycoumarin > 4-hydroxycoumarin > 7-hydroxy-4-methylcoumarin > unsubstituted coumarin. ijournalse.orgencyclopedia.pubmdpi.com This indicates that the position and presence of hydroxyl and methyl groups significantly influence antioxidant activity. Although this compound was not included in this specific comparison, the results for similar structures suggest that its activity would be modulated by its particular substitution pattern.

The ability to chelate metal ions is another important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals through Fenton-like reactions. Studies on various 4-hydroxycoumarin derivatives have explored this property. It has been noted that the introduction of electron-withdrawing groups into the coumarin structure shows promise for enhancing metal chelation efficiency. scholaris.ca Research on other hydroxylated coumarins has shown that compounds with 5,7-dihydroxy or 7,8-dihydroxy substitution patterns exhibit the best ferrous-ion-chelating activity, highlighting the importance of the positioning of hydroxyl groups for this specific antioxidant mechanism. mdpi.comnih.gov

Other Biological Activities

This section explores additional biological activities of this compound that have been subject to scientific investigation, including its role in enzyme studies, potential applications in photodynamic therapy, its ability to counteract aflatoxin production, and its interaction with anion exchangers.

This compound is recognized as a versatile fluorescent compound, a property that makes it highly suitable for various biochemical assays. chemimpex.comchemimpex.com It is widely utilized as a fluorescent probe, particularly in the study of enzyme activities and other cellular processes. chemimpex.comchemimpex.com The compound's capacity to fluoresce upon excitation enables researchers to visualize, track, and quantify biological interactions, thereby improving the precision and accuracy of experimental outcomes. chemimpex.com Its stable and easily integrated nature makes it a valuable tool in the development of sensitive detection methods. chemimpex.com

Research has identified potential applications for this compound in the field of medicine, specifically in photodynamic therapy (PDT) for cancer. chemimpex.comchemimpex.com In this therapeutic approach, the compound would function as a photosensitizer, a molecule that, upon activation by light, generates reactive oxygen species to target and destroy malignant cells. chemimpex.comchemimpex.com The coumarin heterocyclic core, in general, is known to provide favorable photophysical properties for such applications. mdpi.com Studies on related but distinct coumarin derivatives, such as phthalocyanines substituted with 7-oxy-3,4-dimethylcoumarin, have shown high singlet oxygen generation efficiency, which is a critical factor for a Type II photosensitizer in PDT, underscoring the potential of this class of compounds. researchgate.net

This compound has demonstrated significant antiaflatoxigenic activity against the fungus Aspergillus flavus, a common producer of carcinogenic aflatoxins. mdpi.com While showing moderate antifungal effects on the growth of the fungus itself, its impact on toxin production is remarkably potent. mdpi.comjksus.org

In one study, the compound exhibited approximately 50% inhibition of A. flavus mycelial growth at a concentration of 100 µg/mL. mdpi.com However, its inhibitory effect on aflatoxin biosynthesis was far more pronounced. At a concentration of just 10 µg/mL, this compound achieved almost complete inhibition of aflatoxin production, displaying powerful inhibitory effects against both aflatoxin B1 (AFB1) and aflatoxin B2 (AFB2). mdpi.comjksus.org

| Activity | Concentration (µg/mL) | Observed Effect | Reference |

|---|---|---|---|

| Mycelial Growth Inhibition | 100 | ~50% inhibition | mdpi.com |

| Aflatoxin Production Inhibition (AFB1 & AFB2) | 10 | Almost complete inhibition | mdpi.comjksus.org |

The solute carrier family 26 member A3 (slc26a3), also known as Downregulated in Adenoma (DRA), is a chloride/anion exchanger crucial for fluid absorption in the intestines. jci.org While inhibitors of slc26a3 are being investigated for therapeutic purposes, the research has centered on a distinct class of coumarin derivatives. jci.orgnih.gov Specifically, studies have identified potent inhibitors from a class of 4,8-dimethylcoumarins . jci.orgnih.gov These compounds are structurally different from this compound. Notably, research has indicated that the 4-hydroxy group is a key feature for other biological activities in coumarins, and the 4,8-dimethylcoumarin (B1253793) inhibitors that lack this group are not expected to share those activities. nih.gov Based on the available research, there is no specific information linking this compound to the inhibition of the slc26a3 anion exchanger.

Computational and in Silico Studies of 4 Hydroxy 6,7 Dimethylcoumarin

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug design for understanding and predicting ligand-receptor interactions.

Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking studies have been instrumental in exploring the interactions of 4-hydroxy-6,7-dimethylcoumarin derivatives with various biological targets. For instance, derivatives of 5-hydroxy-4,7-dimethylcoumarin have been investigated for their affinity towards serotonin (B10506) receptors like 5-HT1A and 5-HT2A, as well as dopamine (B1211576) D2 receptors. researchgate.netnih.gov These studies often involve linking the coumarin (B35378) core to an N-arylpiperazine moiety through an alkyl chain. nih.govppm.edu.pl

In the context of Alzheimer's disease therapy, derivatives of 4,7-dimethyl-5-hydroxycoumarin were identified as potent inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the micromolar range. mdpi.com Molecular dynamics simulations and binding free energy calculations further elucidated their binding modes within the active site of the human MAO-B complex. mdpi.com

Docking studies on 5-hydroxy-4,7-dimethylcoumarin derivatives targeting the 5-HT1A receptor revealed that the introduction of specific substituents on the phenyl ring of the piperazine (B1678402) moiety, such as fluoro, methoxy, dichloro, or cyano groups, significantly increased their binding affinities, with Ki values reaching the subnanomolar range (0.3–1.0 nM). nih.gov The length of the alkyl linker between the coumarin and piperazine moieties also plays a crucial role in binding affinity. nih.gov For example, a four-carbon linker was found to allow for more favorable interactions with residues in the binding pocket compared to a three-carbon linker. nih.gov

A key interaction observed in many of these docking studies is a salt bridge between the basic nitrogen atom of the piperazine and a conserved aspartate residue (D116) in the receptor's binding pocket. researchgate.netsemanticscholar.org Additional stabilizing interactions often involve hydrogen bonds and van der Waals forces with other residues in the binding site. researchgate.netresearchgate.net

Table 1: Predicted Binding Affinities of this compound Derivatives This table is interactive and allows for sorting and filtering of the data.

| Derivative Class | Target Receptor | Predicted Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|

| 5-hydroxy-4,7-dimethylcoumarin | 5-HT1A | 0.3–1.0 nM | D116, S199, Y390 |

| 6-acetyl-5-hydroxy-4,7-dimethylcoumarin | 5-HT1A | 1.0–6.0 nM | D116, F361, Y390 |

| 4,7-dimethyl-5-hydroxycoumarin | MAO-B | 1.88–4.76 µM | Not specified |

Homology Modeling for Receptor Structure Prediction

In the absence of experimentally determined crystal structures for certain receptors, homology modeling is a valuable tool for generating a three-dimensional model of the target protein. This approach relies on the amino acid sequence of the target protein and a known experimental three-dimensional structure of a homologous protein to serve as a template.

For studies involving the 5-HT1A receptor, researchers have utilized homology modeling to create a structural model for docking studies. nih.govmdpi.com For instance, the human dopamine D3 receptor has been used as a template to build a homology model of the 5-HT1A receptor, as it shares a high degree of sequence similarity. nih.gov The validity of the generated model is then assessed by ensuring that key amino acid residues known to be involved in ligand binding are correctly positioned within the binding pocket. nih.gov This approach has been successfully employed in the design and investigation of 5-hydroxy-4,7-dimethylcoumarin derivatives as 5-HT1A receptor ligands. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR extends this by considering the three-dimensional properties of the molecules.

Predictive Modeling for Biological Activity

QSAR and 3D-QSAR studies have been applied to series of coumarin derivatives to predict their biological activities and to understand the structural features that govern their potency. For a series of 7-benzyloxy-3,4-dimethylcoumarin derivatives, a QSAR study revealed that lipophilic interactions play a significant role in their inhibitory activity against MAO-B, with no apparent dependence on electronic properties. acs.org This study yielded a model with good statistical results (q² = 0.72, r² = 0.86). acs.org

In another study, 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) were developed for a large set of coumarin derivatives as MAO-A and MAO-B inhibitors. acs.orgnih.gov These models helped to identify favorable and unfavorable regions for substituents around the coumarin scaffold, providing a guide for the design of more potent inhibitors. nih.gov The predictive power of these models was validated by comparing the predicted activities with experimental results. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes.

MD simulations have been employed to investigate the binding of coumarin derivatives to their target receptors in a more dynamic and realistic environment. For derivatives of 4,7-dimethyl-5-hydroxycoumarin targeting MAO-B, MD simulations were used to explore their interactions within the active site of the enzyme. mdpi.com Similarly, for inhibitors of human acetylcholinesterase (hAChE) and MAO-A, MD simulations helped to assess the conformational stability of the ligand-enzyme complexes and to calculate the binding free energies using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. mdpi.com The calculated binding affinities from these simulations often show a good correlation with the experimentally determined inhibitory activities. mdpi.com

Lipophilicity and ADMET Predictions

Lipophilicity, often expressed as log P, is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process.

The lipophilicity of various coumarin derivatives, including those related to this compound, has been both experimentally determined and computationally calculated. One study assessed the lipophilicity of several coumarin derivatives using the shake-flask method and calculated log P values with HYPERCHEM software. jocpr.comresearchgate.net The results indicated that 4,7-dimethylcoumarin (B83668) and its bromo-derivative possess high lipophilicity. jocpr.comresearchgate.net

ADMET prediction studies have been conducted on coumarin derivatives to evaluate their drug-like properties. ppm.edu.pljst.go.jp These predictions often include parameters such as human oral absorption, which can be estimated using theoretical calculations. ppm.edu.pl For example, some coumarin-piperazine derivatives have been predicted to have good human oral absorption. ppm.edu.pl

Analytical Chemistry Applications of 4 Hydroxy 6,7 Dimethylcoumarin

Fluorescent Probes and Markers in Biochemical Assays

The strong fluorescence emission of 4-hydroxycoumarin (B602359) derivatives makes them ideal candidates for use as fluorescent probes and labels in biochemical research. sapub.org Their application spans the study of enzyme kinetics, visualization of cellular components, and the quantification of biological molecules.

Derivatives of 4-hydroxycoumarin are widely employed as fluorogenic substrates for the detection of enzymatic activity. The core principle of these assays lies in the conversion of a non-fluorescent or weakly fluorescent coumarin (B35378) derivative into a highly fluorescent product upon enzymatic action. For instance, 7-hydroxycoumarin and its derivatives are extensively used in fluorescence-based enzyme assays. encyclopedia.pub The non-fluorescent glucuronide and sulfate (B86663) conjugates of 7-hydroxycoumarin can be hydrolyzed by enzymes like β-glucuronidase, releasing the highly fluorescent 7-hydroxycoumarin, which allows for sensitive detection of enzyme activity. encyclopedia.pub This principle is adaptable to various enzyme classes, where the 4-Hydroxy-6,7-dimethylcoumarin moiety can be chemically modified to serve as a substrate for specific enzymes, enabling the visualization and quantification of their activity within complex biological samples.

The utility of 4-hydroxycoumarin derivatives extends to biological imaging, where they serve as fluorescent markers for the visualization of cellular structures and processes. chemimpex.com Their relatively small size allows for their incorporation into or attachment to biomolecules without significantly perturbing their function. The fluorescence of these coumarin-based probes can be sensitive to the local microenvironment, such as polarity and viscosity, which can provide additional information about the cellular milieu. nih.gov For example, coumarin derivatives have been incorporated into dendrimers for bioimaging applications, leveraging their well-defined structure and low toxicity for cellular imaging. nih.gov Furthermore, coumarin-based fluorescent chemosensors have been developed for the detection of specific analytes within living cells, such as metal ions, which play crucial roles in various cellular functions. sapub.org

Advanced Detection Methods

The favorable photophysical properties of this compound and its derivatives have been harnessed in various advanced analytical detection methods, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique for the separation and quantification of fluorescent compounds. 4-Hydroxycoumarin derivatives, including this compound, are well-suited for this method due to their inherent fluorescence. A notable application is the detection of 4-hydroxycoumarin-based anticoagulant rodenticides in biological samples. nih.gov In a comparative study, RP-HPLC with fluorescence detection proved to be more sensitive than thin-layer chromatography for identifying these compounds in serum, liver, and ingesta, highlighting the method's capability to detect low levels of these substances. nih.gov This high sensitivity is crucial in forensic and toxicological analyses. Another application involves the use of HPLC with fluorescence detection to assess the antiaflatoxigenic properties of coumarins, demonstrating its utility in food safety research. mdpi.com

Spectrophotometry, which measures the absorption of light by a chemical substance, is another analytical technique where 4-hydroxycoumarin derivatives find application. While their primary analytical strength lies in their fluorescence, their UV-Vis absorption properties can also be utilized for quantification. UV-spectrophotometric methods have been developed and validated for the estimation of coumarin derivatives like 7-Hydroxy-4-Methyl Coumarin. iajpr.com Such methods are often simple, cost-effective, and can be used for routine quality control analysis. For instance, a UV-spectrophotometric method for 7-Hydroxy-4-Methyl Coumarin was developed using a water:methanol (B129727) solvent system, with a maximum absorbance at 321 nm, and was validated according to ICH guidelines. iajpr.com

Applications in Environmental Monitoring and Food Safety Testing

The development of sensitive and selective analytical methods for the detection of environmental pollutants and food contaminants is of paramount importance. Derivatives of 4-hydroxycoumarin have shown promise as fluorescent probes in these fields. chemimpex.comchemimpex.com

In the context of food safety, a study demonstrated the antifungal and antiaflatoxigenic activities of various coumarins, including this compound, against Aspergillus flavus, a producer of aflatoxins. mdpi.com The study utilized HPLC with fluorescence detection to determine the inhibitory effects of these compounds on aflatoxin biosynthesis. mdpi.com Specifically, 4-hydroxy-7-methyl-3-phenyl coumarin was identified as a potent inhibitor. mdpi.com

The potential for using coumarin-based fluorescent sensors for the detection of contaminants in water and food is an active area of research. For example, coumarin-based chemosensors have been designed for the selective detection of metal ions, which can be significant environmental pollutants. mdpi.com The development of such sensors could lead to rapid and on-site monitoring of water and food quality.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The core structure of 4-Hydroxy-6,7-dimethylcoumarin serves as a promising starting point for the development of new drugs. Its derivatives have shown potential in a variety of therapeutic areas, including cancer treatment and neurodegenerative diseases.

One area of significant interest is the synthesis of derivatives with enhanced biological activity. For instance, the introduction of various substituents to the coumarin (B35378) ring has led to compounds with potent anticancer properties. researchgate.net Research has shown that modifications can yield derivatives with significant inhibitory activity against various cancer cell lines. nih.gov Specifically, some derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net

Furthermore, derivatives of the related 5-hydroxy-4,7-dimethylcoumarin have been investigated as potential treatments for Alzheimer's disease by targeting multiple pathological factors. nih.gov These multi-target-directed ligands aim to simultaneously inhibit enzymes like acetylcholinesterase and monoamine oxidases, which are implicated in the progression of the disease. nih.gov The development of coumarin-piperazine compounds, for example, has been a focus in the search for new acetylcholinesterase inhibitors. ppm.edu.pl

The antibacterial potential of 4-hydroxycoumarin (B602359) derivatives is another active area of research. mdpi.com With the rise of antibiotic-resistant bacteria, there is a critical need for new antibacterial agents. mdpi.com Studies have shown that certain derivatives of this compound exhibit activity against Gram-positive bacteria. mdpi.com

The following table summarizes the therapeutic potential of some this compound derivatives:

| Derivative Class | Therapeutic Target | Potential Application |

| Substituted Biscoumarins | Cancer Cells | Anticancer Agents researchgate.net |

| 5-Hydroxy-4,7-dimethylcoumarin Hybrids | Acetylcholinesterase, Monoamine Oxidases | Alzheimer's Disease Treatment nih.gov |

| Coumarin-Piperazine Conjugates | Acetylcholinesterase | Neurodegenerative Disorders ppm.edu.pl |

| Modified 4-Hydroxycoumarins | Gram-Positive Bacteria | Antibacterial Therapy mdpi.com |

| 4-Hydroxy-7-methyl-3-phenylcoumarin | Aflatoxin Biosynthesis | Antifungal/Antitoxigenic Agent mdpi.com |

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

To guide the rational design of more potent and selective therapeutic agents, a deep understanding of the structure-activity relationship (SAR) is crucial. SAR studies investigate how the chemical structure of a molecule, such as this compound, relates to its biological activity.

For coumarin derivatives, the type and position of substituents on the coumarin ring play a critical role in determining their biological effects. For example, in the context of anticancer activity, the presence of a 6,7-dihydroxy moiety has been identified as important for antiproliferative effects. researchgate.net The addition of an acetyl group to certain positions can also increase cytotoxicity against various cancer cell lines. nih.gov

In the development of dual inhibitors for Alzheimer's disease, SAR studies have revealed that specific substitutions on the coumarin and attached phenylpiperazine moieties are key to achieving high inhibitory activity against both acetylcholinesterase and monoamine oxidases. nih.gov For instance, the presence of an amine functional group on an alkyl side chain is often crucial for high acetylcholinesterase inhibition. ppm.edu.pl

The lipophilicity, or the ability of a compound to dissolve in fats and oils, is another important factor influencing bioactivity. Studies have shown that derivatives like 6-bromo-4,7-dimethylcoumarin possess high lipophilicity, which can affect their absorption and distribution in the body. jocpr.com

The table below highlights key structural features and their impact on the bioactivity of this compound derivatives:

| Structural Feature | Impact on Bioactivity |

| 6,7-Dihydroxy Moiety | Important for antiproliferative activity researchgate.net |

| Acetyl Group Substitution | Can increase cytotoxicity in cancer cells nih.gov |

| Amine on Alkyl Side Chain | Crucial for high acetylcholinesterase inhibition ppm.edu.pl |

| Bromo Substitution | Increases lipophilicity jocpr.com |

| Methyl Group Substitution | Can lead to higher yields in certain reactions and influence bioactivity mdpi.com |

Advanced Materials and Dye Development

Beyond its therapeutic potential, this compound and its derivatives are valuable in the field of materials science, particularly in the development of fluorescent dyes and advanced materials. chemimpex.com The inherent fluorescent properties of the coumarin scaffold make it an excellent choice for various applications. chemimpex.comsapub.org

Coumarin derivatives are widely used as fluorescent probes in biochemical assays and cellular imaging. chemimpex.com Their ability to emit light upon excitation allows researchers to visualize and quantify biological processes with high precision. chemimpex.com The fluorescence of these compounds can be sensitive to the local environment, making them useful as probes for studying micelles, polymers, and other heterogeneous systems. mdpi.com

The unique photochemical properties of coumarins also make them suitable for applications such as:

Laser dyes: Certain coumarin derivatives can be used as the active medium in tunable lasers. sapub.org

Optical brighteners: They are used in detergents and paper to make materials appear whiter and brighter. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Coumarins can be incorporated into the emissive layer of OLEDs. sapub.org

Furthermore, the photoreactive nature of coumarins, which allows them to undergo reversible cycloaddition reactions upon irradiation, is being explored for the creation of "smart" materials, such as self-healing polymers. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives is increasingly moving towards more environmentally friendly methods, in line with the principles of green chemistry. jocpr.com Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents and catalysts. isroset.org

Modern approaches focus on minimizing waste, reducing energy consumption, and using less toxic reagents. Some of the green chemistry strategies being employed include:

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce environmental impact. isroset.orgjmchemsci.com

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction times and improve yields compared to conventional heating methods. nih.govjmchemsci.com

Use of solid acid catalysts: Recyclable catalysts like K-10 montmorillonite (B579905) clay can replace corrosive and difficult-to-remove acid catalysts. isroset.org

Ultrasound-aided synthesis: Sonication provides an alternative energy source that can promote reactions. jocpr.com

Deep eutectic solvents: These novel solvents are considered a sustainable alternative for industrial coumarin synthesis. smolecule.com

These green methodologies not only make the synthesis of coumarin derivatives more sustainable but can also lead to higher yields and easier product isolation. isroset.org

常见问题

Basic Synthesis: What are the optimal methods for synthesizing 4-hydroxy-6,7-dimethylcoumarin?

Methodological Answer:

The Pechmann condensation is a classical approach, involving the reaction of orcinol (5-methylresorcinol) with ethyl acetoacetate in the presence of a concentrated acid catalyst (e.g., sulfuric acid). Key parameters include temperature control (reflux at ~100°C) and reaction time (~4–6 hours) to achieve yields of ~60–70% . Alternative routes include Fries rearrangement for acetylated derivatives, which requires anhydrous conditions and catalysts like AlCl₃ . For reproducibility, ensure stoichiometric ratios (1:1 molar ratio of phenol to β-ketoester) and monitor reaction progress via TLC.

Advanced Synthesis: How can microwave-assisted synthesis improve reaction efficiency for derivatives?

Methodological Answer:

Microwave irradiation significantly reduces reaction times (e.g., from 12 hours to 15 minutes) while maintaining or improving yields (59–69%) compared to conventional heating. For example, alkylation of this compound with chloroacetonitrile under microwave conditions (130–140°C in 1-methyl-2-pyrrolidone) achieves rapid O-substitution. Optimize power settings (300–500 W) and solvent polarity to enhance dielectric heating. Validate product purity via ¹H/¹³C NMR and HRMS .

Structural Characterization: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming substituent positions (e.g., methyl groups at C6 and C7) .

- NMR spectroscopy : ¹H NMR peaks at δ 2.35–2.45 ppm (methyl protons) and δ 5.8–6.3 ppm (coumarin aromatic protons) validate substitution patterns. ¹³C NMR distinguishes carbonyl (C=O at ~160 ppm) and methoxy groups .

- Reversed-phase TLC : Assess lipophilicity and purity using eluents like chloroform-methanol (9:1) with UV detection .

Handling and Storage: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Protect from light and moisture; store in airtight containers at 2–8°C. Use amber glass vials to prevent photodegradation .

- Safety : Wear nitrile gloves and N95 masks to avoid dermal/ocular exposure. In case of spills, use diatomaceous earth for absorption and decontaminate surfaces with ethanol .

Biological Activity: How can researchers evaluate the anti-cancer potential of this compound derivatives?

Methodological Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or mitochondrial membrane potential assays (JC-1 dye). Validate targets (e.g., topoisomerase inhibition) using gel electrophoresis .

Advanced SAR: How can structural modifications enhance pharmacological activity?

Methodological Answer:

- Alkylation/acyclation : Introduce electron-withdrawing groups (e.g., cyanoethoxy) at the 4-hydroxy position to improve lipophilicity and bioavailability. For example, 5-(cyanomethoxy)-4,7-dimethylcoumarin showed enhanced anti-cancer activity .

- Receptor targeting : Attach arylpiperazinyl moieties via propyl linkers to target 5-HT₁A receptors, as demonstrated by subnanomolar binding affinity in radioligand assays .

Analytical Challenges: What methods resolve discrepancies in purity assessments?

Methodological Answer:

- HPLC-DAD/MS : Use C18 columns with acetonitrile-water gradients (e.g., 40–80% ACN) to separate impurities. Compare retention times and UV spectra (λmax ~320 nm for coumarins) .

- Elemental analysis : Confirm empirical formulas (C₁₁H₁₀O₃) with ≤0.3% deviation in C/H/O ratios .

Data Contradictions: How to address inconsistent biological activity results across studies?

Methodological Answer:

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.

- Solubility checks : Use DMSO stocks (≤0.1% final concentration) to avoid solvent toxicity. Validate dissolved compound stability via UV-Vis spectroscopy .

Stability Studies: How to assess photodegradation and thermal stability?

Methodological Answer:

- Accelerated stability testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Calculate half-life (t₁/₂) using first-order kinetics.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere. Coumarins typically degrade at 200–250°C .

Receptor-Specific Derivatives: What strategies improve selectivity for serotonin receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with 5-HT₁A binding pockets. Prioritize derivatives with hydrogen bonds to Ser159 or Asp116.

- Synthetic modifications : Introduce bulky substituents (e.g., trifluoromethyl groups) to reduce off-target effects. Validate selectivity via competitive binding assays against 5-HT₂A/5-HT₇ receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。